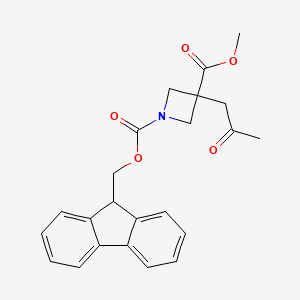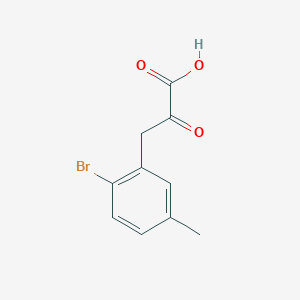
2-(2-Methylphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)propanal, also known as 2-methyl-3-phenylpropanal, is an organic compound with the molecular formula C10H12O. It is an aromatic aldehyde that features a phenyl group substituted with a methyl group at the ortho position and a propanal group. This compound is used in various chemical syntheses and has applications in different fields, including perfumery and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylphenyl)propanal can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of toluene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylpropanal to form the desired product. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-3-phenylpropenal. This process uses a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2-Methylphenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-(2-Methylphenyl)propanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-(2-Methylphenyl)propanoic acid.
Reduction: 2-(2-Methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-(2-Methylphenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)propanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropanal: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)propanal: Has the methyl group at the para position instead of the ortho position.
2-(2-Methoxyphenyl)propanal: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(2-Methylphenyl)propanal is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This structural feature also affects its physical properties and applications in various fields.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(2-methylphenyl)propanal |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-7,9H,1-2H3 |
InChI Key |
DWSXBFKYFXHHIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



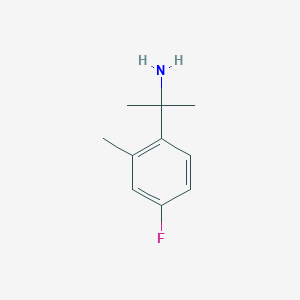
![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
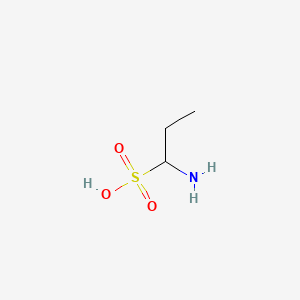
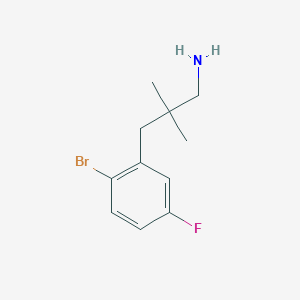
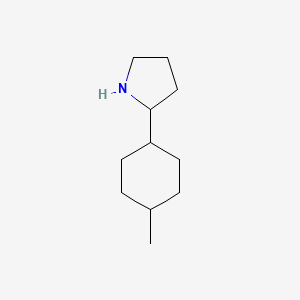

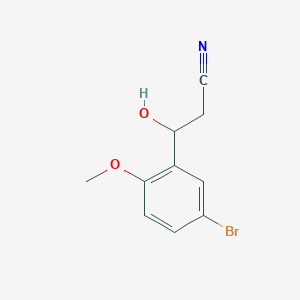

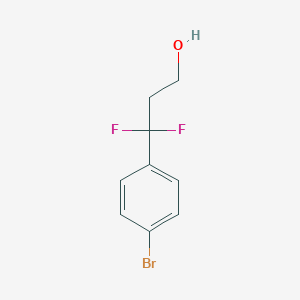

![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)
